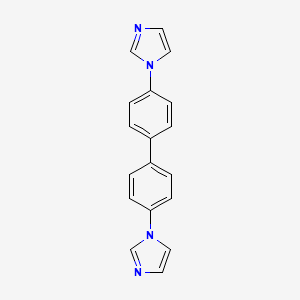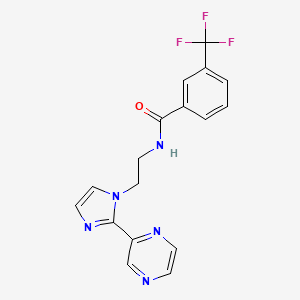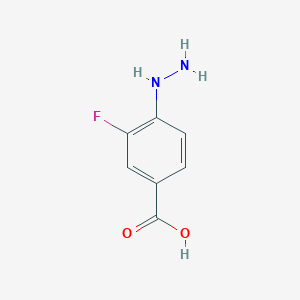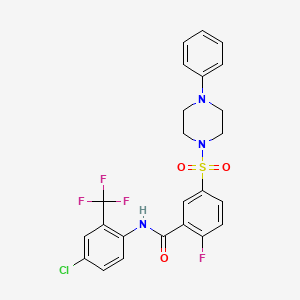
4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C18H14N4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is triclinic, with parameters a = 10.5381 (10) Å, b = 11.2172 (11) Å, c = 14.0925 (13) Å, α = 73.912 (3)°, β = 68.626 (3)°, γ = 62.739 (3)°, V = 1366.7 (2) Å 3, Z = 2 .
Physical And Chemical Properties Analysis
“4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is a solid at 20°C . It should be stored under inert gas as it is air-sensitive . The molecular weight of the compound is 286.34 .
Scientific Research Applications
Luminescent Metal-Organic Frameworks (MOFs)
A new luminescent metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene and biphenyl-3,4′,5-tricarboxylic acid has been prepared . This MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . This property can be used in various applications such as sensing and imaging .
Sensing of Fe3+ Ions
The same MOF mentioned above can efficiently detect Fe3+ ions by luminescence quenching . This could be used in environmental monitoring and biomedical applications.
Coordination Polymers for Antibiotics and Pesticides Detection
Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane demonstrate high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification . This could be particularly useful in environmental monitoring and food safety.
Antitumor Activities
The same coordination polymers also demonstrate good anti-tumor activity toward the tested glioma cells . This suggests potential applications in cancer therapy.
Luminescent Zn (II)-Based Nanoprobes
Highly symmetric, nanosized organic-inorganic hybrid materials, such as luminescent metal-organic frameworks (LMOFs), are used in fluorescence analysis . They are used as markers to detect biomolecules and have therapeutic applications .
Therapeutic Applications
LMOFs are used in various therapeutic applications such as antimicrobial, antiplatelet, drug delivery, and photothermal therapy .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have diverse applications in areas such as catalysis, gas storage, and sensing .
Mode of Action
It’s known that imidazole rings can act as a ligand in coordination chemistry, binding to metal ions to form complexes . This property is often utilized in the formation of MOFs .
Result of Action
Mofs synthesized using similar compounds have been shown to exhibit properties such as luminescence, which can be used for sensing applications .
Action Environment
The action, efficacy, and stability of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific solvothermal conditions .
properties
IUPAC Name |
1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFVIKFUGIBACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl | |
CAS RN |
855766-92-6 |
Source


|
| Record name | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420620.png)

![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)

![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)
![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)



![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)
